molecular formula C7H9NO2 B13957437 2-(2-Hydroxyethyl)pyridin-4(1H)-one

2-(2-Hydroxyethyl)pyridin-4(1H)-one

Cat. No.: B13957437
M. Wt: 139.15 g/mol
InChI Key: RNZLZTLRCMRGAB-UHFFFAOYSA-N
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Description

2-Pyridineethanol, 4-hydroxy- is an organic compound with the molecular formula C7H9NO2. It is also known as 2-(2-hydroxyethyl)pyridine. This compound is characterized by a pyridine ring substituted with a hydroxyethyl group at the 2-position and a hydroxyl group at the 4-position. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanol, 4-hydroxy- can be achieved through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of 2-Pyridineethanol, 4-hydroxy- often involves catalytic hydrogenation of 4-pyridinecarboxylic acid or its derivatives. This method provides a scalable and efficient route to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridineethanol, 4-hydroxy- is unique due to the presence of both hydroxyl groups at the 2- and 4-positions, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10)

InChI Key

RNZLZTLRCMRGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)CCO

Origin of Product

United States

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